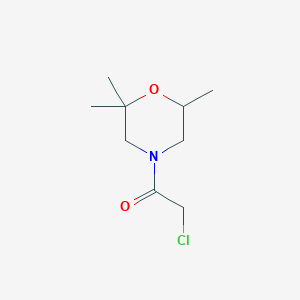
2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as chloramphenicol succinate and is widely used in the pharmaceutical industry for its broad-spectrum antibiotic activity. The synthesis method of this compound, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Applications De Recherche Scientifique
Synthesis and Characterization in Industrial Applications
A study by H. Ji et al. (2017) explored the synthesis of related compounds to 2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one, demonstrating its role as a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. The research focused on optimizing reaction conditions to achieve high yield and purity, indicating the compound's significance in industrial chemical synthesis.
Crystal and Molecular Structure Studies
Research by Z. S. Şahin et al. (2014) provided insights into the crystal and molecular structures of compounds structurally similar to 2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one. The study, which utilized X-ray diffraction and Density Functional Theory (DFT), contributes to understanding the structural properties of such compounds.
Antifungal and Antibacterial Applications
The work by Z. Rehman et al. (2022) investigated derivatives of similar compounds for their anti-inflammatory properties. Although not directly studying 2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one, the research highlights the potential of related chemical structures in developing medical applications.
Spectroscopic Investigations
In a study by C. Pettinari et al. (1995), spectroscopic methods were used to investigate tin(IV) and organotin(IV) derivatives of compounds analogous to 2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one. This study illustrates the compound's relevance in spectroscopic analysis and organometallic chemistry.
Computational Studies and Theoretical Insights
T. Erdogan and F. Erdoğan (2019) conducted a computational study on the reactions involving derivatives similar to 2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one. Their research, available here, provides theoretical insights that could be applicable to understanding the reactivity and properties of 2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one.
Propriétés
IUPAC Name |
2-chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-5-11(8(12)4-10)6-9(2,3)13-7/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOUARKIZOSMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251088-09-1 |
Source


|
| Record name | 2-chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2636746.png)



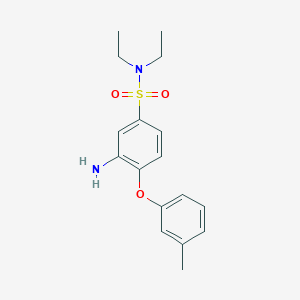
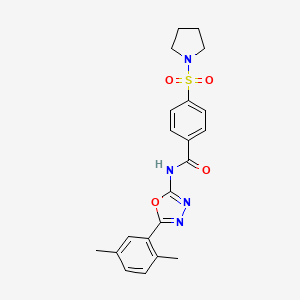
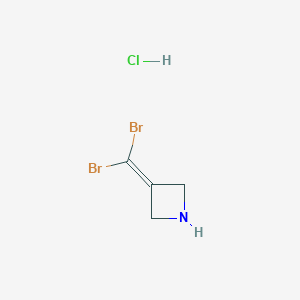
![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)

![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)

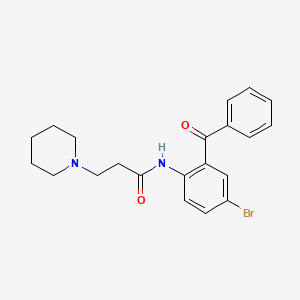
![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)